molecular formula C20H29N3O B5367479 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline

Cat. No. B5367479
M. Wt: 327.5 g/mol
InChI Key: BNNZAAYEZCWGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline is a chemical compound that has been of interest to researchers due to its potential use in scientific research. This compound is also known as EIQ or EIPQ and has been synthesized using various methods.

Mechanism of Action

EIQ acts by binding to the dopamine transporter (DAT) and inhibiting its activity. This leads to an increase in the extracellular concentration of dopamine, which can affect various physiological and biochemical processes. EIQ has been found to be highly selective for DAT and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
EIQ has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can affect mood, motivation, and reward. EIQ has also been found to have anxiolytic and antidepressant effects. In addition, EIQ has been shown to have neuroprotective effects against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

EIQ has several advantages for lab experiments. It is highly selective for DAT and does not affect other neurotransmitter transporters. This makes it useful in studying the role of dopamine in the brain. EIQ is also stable and can be stored for long periods without significant degradation. However, one limitation of EIQ is its high cost, which can limit its use in some experiments.

Future Directions

For the use of EIQ include studying its potential use in the treatment of neurological disorders and investigating its potential use as a neuroprotective agent.

Synthesis Methods

EIQ can be synthesized using various methods. One of the methods involves the reaction of 2-methoxyquinoline with 3-ethyl-4-isopropyl-1-piperazinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure EIQ. This method has been reported to yield EIQ with high purity and good yield.

Scientific Research Applications

EIQ has been used in various scientific research studies. One of the main applications of EIQ is in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the dopamine transporter (DAT). This makes it useful in studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

3-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-5-18-14-22(10-11-23(18)15(2)3)13-17-12-16-8-6-7-9-19(16)21-20(17)24-4/h6-9,12,15,18H,5,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNZAAYEZCWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)CC2=CC3=CC=CC=C3N=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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